6-Azauracil

Description

minor descriptor (64-72); major descriptor (73-86); on line search URACIL (66-74); URACIL/AA (75-86); INDEX MEDICUS search URACIL (64-72); AZAURACIL (73-86)

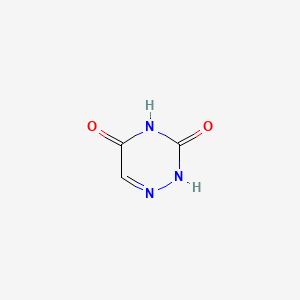

Structure

3D Structure

Properties

IUPAC Name |

2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYSWLZOPCOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060042 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-89-2 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azauracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14TWN70LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Utility of 6-Azauracil in Molecular Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauracil (6-AU), a pyrimidine (B1678525) analog, has been an invaluable tool in molecular biology research for decades. Its ability to disrupt nucleotide biosynthesis pathways has made it a powerful agent for dissecting fundamental cellular processes, most notably transcription elongation. This technical guide provides a comprehensive overview of the history of this compound, its molecular mechanisms of action, and its practical applications in the laboratory. Detailed experimental protocols for key assays, quantitative data on its effects, and visualizations of the relevant biological pathways are presented to equip researchers with the knowledge to effectively utilize this classic compound in their own investigations.

A Historical Perspective: From Cancer Research to a Tool for Transcription

The journey of this compound in scientific research began in the mid-20th century, initially explored for its potential as an antimetabolite in cancer chemotherapy. Its structural similarity to uracil (B121893) suggested its capacity to interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells. Early studies in the 1950s and 1960s focused on its pharmacological effects and its ability to inhibit the growth of various microbial and cancer cell lines.

A pivotal shift in the application of this compound occurred with the advent of yeast genetics and molecular biology. Researchers discovered that mutations in certain genes rendered yeast cells hypersensitive to the growth-inhibitory effects of 6-AU. This observation laid the groundwork for using this compound as a powerful tool for genetic screens to identify and characterize genes involved in fundamental cellular processes. One of the most significant of these applications has been in the study of transcription elongation, where this compound sensitivity became a key phenotype for identifying mutants with defects in the transcriptional machinery.

Key Historical Milestones:

| Year | Discovery/Key Finding | Seminal Publication(s) |

| 1956 | Microbial studies demonstrating this compound as a uracil antagonist. | Handschumacher, R. E., & Welch, A. D. (1956). Cancer Research |

| 1958 | Identification of orotidylic acid decarboxylase as a primary site of action. | Handschumacher, R. E., & Pasternak, C. A. (1958). Biochimica et Biophysica Acta |

| 1983 | First report of this compound sensitivity in yeast transcription mutants. | Hubert, J. C., et al. (1983). The EMBO Journal |

| 1992 | Elucidation of this compound's inhibition of GTP biosynthesis in Saccharomyces cerevisiae. | Exinger, F., & Lacroute, F. (1992). Current Genetics[1] |

| 2000 | Demonstration that 6-AU-sensitive transcription elongation mutants are defective in the induction of PUR5 (IMPDH). | Shaw, R. J., & Reines, D. (2000). Molecular and Cellular Biology[2] |

| 2004 | Large-scale screening of yeast deletion mutants for this compound sensitivity. | Desmoucelles, et al. (2004). Yeast |

Molecular Mechanism of Action: A Two-Pronged Attack on Nucleotide Biosynthesis

This compound exerts its biological effects by targeting two key enzymes in the de novo pyrimidine and purine (B94841) biosynthesis pathways. Upon entry into the cell, this compound is converted to its active forms, 6-azauridine (B1663090) monophosphate (6-azaUMP) and 6-azauridine triphosphate (6-azaUTP).

-

Inhibition of Orotidine-5'-Phosphate (OMP) Decarboxylase: 6-azaUMP is a potent competitive inhibitor of OMP decarboxylase (the URA3 gene product in yeast), the final enzyme in the de novo uridine-5'-monophosphate (UMP) synthesis pathway. This inhibition leads to a depletion of the intracellular UTP pool.

-

Inhibition of Inosine Monophosphate (IMP) Dehydrogenase: 6-azaUMP also inhibits IMP dehydrogenase (encoded by genes like IMD2, IMD3, and IMD4 in yeast), the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP). This leads to a significant reduction in the intracellular GTP pool.[1]

The combined depletion of UTP and GTP pools has profound consequences for the cell, most notably impairing RNA synthesis. The process of transcription elongation, which requires a steady supply of nucleotide triphosphates, becomes particularly sensitive to this depletion.

Quantitative Data on this compound's Effects

Table 1: Inhibition of Pyrimidine and Purine Biosynthesis Enzymes

| Enzyme | Organism | Inhibitor | Ki | Inhibition Type | Reference |

| OMP Decarboxylase | Yeast | 6-azaUMP | 1 x 10-7 M | Competitive | Handschumacher (1960) |

| IMP Dehydrogenase | S. cerevisiae | 6-azaUMP | Not Reported | - | Exinger & Lacroute (1992)[1] |

The depletion of nucleotide pools is a direct consequence of this enzyme inhibition. While the exact percentage of reduction can vary depending on the yeast strain, growth conditions, and this compound concentration, studies have consistently demonstrated a significant drop in both UTP and GTP levels.

Table 2: Qualitative and Quantitative Effects of this compound on S. cerevisiae

| Parameter | Effect | Typical Concentration | Notes |

| GTP Levels | Strong reduction | 50-100 µg/mL | A primary mechanism of action, stressing the transcription elongation machinery.[1] |

| UTP Levels | Reduction | 50-100 µg/mL | Contributes to the overall stress on RNA synthesis. |

| Growth of Wild-Type Yeast | Moderate inhibition | 50-100 µg/mL | Wild-type cells can often overcome the inhibition to some extent. |

| Growth of Transcription Elongation Mutants | Severe inhibition | 50-100 µg/mL | Forms the basis of the 6-AU sensitivity assay. |

| Induction of IMD2 (PUR5) | Robust transcriptional induction in wild-type | 50-100 µg/mL | A compensatory mechanism that is often defective in 6-AU sensitive mutants.[2] |

Experimental Protocols

This compound Sensitivity Spot Assay in Yeast

This assay is a simple yet powerful method to screen for yeast mutants with defects in transcription elongation. The principle is that mutants with a compromised transcription machinery will be hypersensitive to the nucleotide pool depletion caused by this compound.

Materials:

-

Yeast strains (wild-type control and mutants of interest, must be URA3+)

-

Synthetic Complete (SC) medium lacking uracil (SC-Ura)

-

This compound (Sigma-Aldrich, Cat. No. A1757 or equivalent)

-

Sterile water or appropriate buffer for dilutions

-

96-well microtiter plate or sterile tubes for dilutions

-

Petri dishes

Protocol:

-

Prepare Media:

-

Prepare SC-Ura medium according to standard recipes.

-

For 6-AU plates, add this compound to the autoclaved and cooled SC-Ura medium to a final concentration of 50-100 µg/mL. A 10 mg/mL stock solution of this compound in DMSO can be prepared and added to the molten agar.

-

-

Culture Yeast Strains:

-

Inoculate single colonies of your wild-type and mutant yeast strains into 5 mL of SC-Ura liquid medium.

-

Grow overnight at 30°C with shaking until the cultures reach saturation.

-

-

Normalize Cell Density:

-

Measure the optical density at 600 nm (OD600) of each overnight culture.

-

Dilute each culture with sterile water or SC-Ura medium to a starting OD600 of 1.0.

-

-

Prepare Serial Dilutions:

-

In a 96-well plate or sterile tubes, prepare five 10-fold serial dilutions for each strain from the normalized culture (10-1, 10-2, 10-3, 10-4, 10-5).

-

-

Spot onto Plates:

-

Carefully spot 5-10 µL of the undiluted culture and each serial dilution onto the surface of both the SC-Ura (control) and SC-Ura + 6-AU plates.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubate and Analyze:

-

Incubate the plates at 30°C for 2-3 days.

-

Compare the growth of the mutant strains to the wild-type strain on both types of plates. A mutant is considered 6-AU sensitive if its growth is significantly inhibited on the 6-AU plate compared to the wild-type strain, while showing comparable growth on the control plate.

-

Spectrophotometric Assay for IMP Dehydrogenase Activity

This assay measures the activity of IMP dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Yeast cell lysate containing IMP dehydrogenase

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

-

Inosine 5'-monophosphate (IMP) solution (e.g., 10 mM in water)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (e.g., 10 mM in water)

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare Yeast Cell Lysate:

-

Grow yeast cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with ice-cold lysis buffer.

-

Lyse cells using methods such as glass bead homogenization or enzymatic digestion in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Set up the Reaction:

-

In a cuvette or well of a microplate, combine the following:

-

Assay Buffer

-

Yeast cell lysate (a specific amount of total protein, e.g., 50-100 µg)

-

IMP (to a final concentration of ~200 µM)

-

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding NAD+ (to a final concentration of ~500 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

-

Calculate Enzyme Activity:

-

Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

-

Express the specific activity as units per milligram of total protein (1 unit = 1 µmol of NADH produced per minute).

-

Applications in Drug Development and Further Research

The principles underlying this compound's mechanism of action have significant implications for drug development. IMP dehydrogenase is a validated target for immunosuppressive, antiviral, and anticancer drugs. Mycophenolic acid, an inhibitor of IMPDH, is a widely used immunosuppressant. The this compound sensitivity assay in yeast provides a cost-effective and high-throughput method for:

-

Screening for novel IMPDH inhibitors: Libraries of small molecules can be screened for their ability to phenocopy the growth-inhibitory effects of this compound.

-

Investigating the mechanism of action of new compounds: If a compound of interest causes a 6-AU-like phenotype, it suggests that it may target nucleotide biosynthesis or transcription.

-

Identifying genetic suppressors or enhancers of drug sensitivity: This can reveal cellular pathways that modulate the response to a particular drug.

Conclusion

This compound, a compound with a rich history in molecular biology, continues to be a relevant and powerful tool for researchers. Its well-characterized mechanism of action, coupled with the simplicity of the yeast sensitivity assay, provides a robust system for investigating the intricate process of transcription elongation and for identifying new therapeutic agents that target nucleotide metabolism. This technical guide serves as a comprehensive resource for both seasoned researchers and those new to the field, enabling the continued and effective application of this compound in modern molecular biology research.

References

Beyond Transcription: An In-depth Technical Guide to the Biochemical Effects of 6-Azauracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azauracil, a pyrimidine (B1678525) analog, has long been recognized for its role as a potent inhibitor of transcription elongation. Its mechanism of action is primarily attributed to the depletion of intracellular GTP and UTP pools, which are essential substrates for RNA synthesis. However, the biochemical consequences of this compound extend far beyond its impact on transcription. This technical guide provides a comprehensive overview of the non-transcriptional biochemical effects of this compound, offering valuable insights for researchers and professionals in drug development. We will delve into its enzymatic inhibitions, effects on nucleotide metabolism, and the resulting downstream consequences on cellular signaling pathways and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Non-Transcriptional Mechanism: Inhibition of Nucleotide Biosynthesis

The primary non-transcriptional effect of this compound stems from its intracellular conversion to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). This metabolite is a potent inhibitor of two key enzymes in nucleotide biosynthesis: IMP dehydrogenase (IMPDH) and orotidine-5'-phosphate decarboxylase (ODCase).

Inhibition of IMP Dehydrogenase and GTP Depletion

6-azaUMP is a strong competitive inhibitor of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] This inhibition leads to a significant reduction in the intracellular pool of guanosine (B1672433) triphosphate (GTP).[1] The depletion of GTP has far-reaching consequences for numerous cellular processes that are dependent on this critical nucleotide.

Inhibition of Orotidine-5'-Phosphate Decarboxylase

In addition to IMPDH, 6-azaUMP also inhibits orotidine-5'-phosphate decarboxylase (ODCase), an essential enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition can contribute to the overall perturbation of nucleotide pools within the cell.

Quantitative Data on Enzyme Inhibition

For a precise understanding of the inhibitory potential of this compound and its metabolites, quantitative data on enzyme kinetics are crucial. The following table summarizes key inhibition constants (Ki).

| Enzyme | Inhibitor | Ki Value | Organism/System |

| 4-Aminobutyrate Aminotransferase | This compound | ~ 0.7 mM | Rabbit Liver |

| Orotidine-5'-Phosphate Decarboxylase | 6-Azauridine-5'-MP | 12.4 µM | Saccharomyces cerevisiae |

Impact on Cellular Signaling Pathways

The depletion of intracellular GTP pools by this compound has profound implications for various signaling pathways that are critically dependent on GTP for their function.

G-Protein Signaling

G-proteins, which act as molecular switches in a vast array of signaling cascades, require GTP for their activation. GTP depletion by this compound can therefore lead to a general dampening of G-protein coupled receptor (GPCR) signaling. This can affect downstream pathways regulated by second messengers like cyclic AMP (cAMP).

References

The Core Mechanism of 6-Azauracil in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 6-Azauracil (B101635) (6-AU) in the model organism Saccharomyces cerevisiae. It provides a detailed overview of the molecular pathways affected, quantitative data on its inhibitory effects, and comprehensive experimental protocols for studying its activity.

Executive Summary

This compound is a uracil (B121893) analogue that acts as a potent inhibitor of yeast growth. It functions as a pro-drug, being converted intracellularly to its active form, 6-azauridine (B1663090) 5'-monophosphate (6-azaUMP). The primary mechanism of action of 6-AU is the dual inhibition of two key enzymes in nucleotide biosynthesis pathways: IMP dehydrogenase (IMPDH) and Orotidylate Decarboxylase (OMP-DC). This inhibition leads to a significant depletion of intracellular guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) pools. The resulting nucleotide starvation critically impairs transcriptional elongation, making yeast cells with pre-existing defects in their transcription machinery particularly sensitive to the drug. This characteristic has established 6-AU as a valuable tool in yeast genetics for identifying and characterizing genes involved in transcription.

Core Mechanism of Action

The cytotoxic effects of 6-AU in yeast are multi-faceted, originating from its conversion to 6-azaUMP and the subsequent disruption of nucleotide metabolism.

Intracellular Activation of this compound

6-AU is transported into the yeast cell and converted to 6-azaUMP through the pyrimidine (B1678525) salvage pathway. This conversion is catalyzed by uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene.

Dual Enzyme Inhibition

6-azaUMP is a potent inhibitor of two critical enzymes:

-

IMP Dehydrogenase (IMPDH): This is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] It catalyzes the oxidation of inosine (B1671953) 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is a precursor for GMP, GDP, and GTP. Inhibition of IMPDH by 6-azaUMP leads to a severe reduction in the intracellular GTP pool.[1]

-

Orotidylate Decarboxylase (OMP-DC): Encoded by the URA3 gene, this enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides, the decarboxylation of orotidine-5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). UMP is subsequently converted to UTP and CTP. Inhibition of OMP-DC by 6-azaUMP results in a depletion of the UTP pool.

Downstream Consequences of Nucleotide Depletion

The depletion of GTP and UTP has profound effects on cellular processes:

-

Impaired Transcription Elongation: RNA polymerase II requires a constant supply of all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) for mRNA synthesis. Lowered concentrations of GTP and UTP cause the polymerase to pause and arrest during elongation. This effect is particularly pronounced for long transcripts. Consequently, yeast strains with mutations in genes encoding components of the transcription elongation machinery exhibit hypersensitivity to 6-AU.[2][3]

-

Induction of Nucleotide Biosynthesis Genes: Yeast cells respond to nucleotide depletion by upregulating the transcription of genes involved in nucleotide biosynthesis, such as IMD2 (encoding an isozyme of IMPDH), in an attempt to restore homeostasis.[2]

Quantitative Data

While precise IC50 and Ki values for 6-AU and its active form, 6-azaUMP, in Saccharomyces cerevisiae are not consistently reported across the literature, the following tables summarize typical effective concentrations and available enzyme inhibition data.

Table 1: this compound Growth Inhibition in Saccharomyces cerevisiae

| Parameter | Value | Strain Context | Notes |

| Typical Inhibitory Concentration | 50 - 200 µg/mL | Wild-type and mutant strains | The effective concentration can vary depending on the strain's genetic background and the composition of the growth medium.[4] |

Table 2: Inhibition Constants (Ki) for 6-Azauridine 5'-Monophosphate (6-azaUMP)

| Enzyme Target | Organism | Ki Value | Inhibition Type | Notes |

| IMP Dehydrogenase (IMPDH) | Saccharomyces cerevisiae | Not explicitly reported | Potent inhibitor | While a precise Ki value is not readily available in the literature, in-vitro experiments confirm strong inhibition of IMPDH activity by 6-azaUMP.[1] |

| Orotidylate Decarboxylase (OMP-DC) | Plasmodium falciparum | 12 ± 3 nM | Competitive | This value is for the homologous enzyme from P. falciparum. The Ki for the yeast enzyme is expected to be in a similar nanomolar range due to the conserved nature of the active site. |

Table 3: Effect of this compound on Intracellular Nucleotide Pools in Saccharomyces cerevisiae

| Treatment | Nucleotide Pool | Effect | Notes |

| This compound | GTP | Strong reduction | The primary consequence of IMPDH inhibition.[1][5] |

| This compound | UTP | Reduction | A consequence of OMP decarboxylase inhibition.[3] |

Signaling Pathways and Experimental Workflows

Diagram: this compound Mechanism of Action

Caption: Metabolic activation of 6-AU and its inhibitory effects.

Diagram: Experimental Workflow for 6-AU Sensitivity Assay

Caption: A typical workflow for assessing yeast sensitivity to 6-AU.

Experimental Protocols

Protocol for Yeast Growth Inhibition Spot Assay

This protocol is used to qualitatively and semi-quantitatively assess the sensitivity of yeast strains to this compound.

Materials:

-

Yeast strains of interest (must be URA3+)

-

YPD or appropriate synthetic complete (SC) liquid medium

-

Sterile water or saline

-

SC-Ura agar plates

-

SC-Ura agar plates containing the desired concentration of 6-AU (e.g., 100 µg/mL)

-

96-well microtiter plate

-

Multichannel pipette

Procedure:

-

Culture Preparation: Inoculate single colonies of each yeast strain into 5 mL of appropriate liquid medium. Grow overnight at 30°C with shaking to saturation.

-

Normalization: The next morning, dilute the saturated cultures into fresh medium and grow to mid-log phase (OD600 ≈ 0.5-1.0).

-

Cell Density Adjustment: Pellet the cells by centrifugation (3000 x g for 5 minutes) and wash once with sterile water. Resuspend the cells in sterile water to an OD600 of 1.0.

-

Serial Dilutions: In a 96-well plate, add 180 µL of sterile water to several wells per strain. Add 20 µL of the normalized cell suspension (OD600 = 1.0) to the first well and mix thoroughly. This is the 10-1 dilution.

-

Perform a 10-fold serial dilution by transferring 20 µL from the first well to the next, and so on, creating 10-2, 10-3, and 10-4 dilutions.

-

Spotting: Using a multichannel pipette, spot 5 µL of each dilution (from undiluted to 10-4) onto the control and 6-AU-containing plates.

-

Incubation: Allow the spots to dry completely before inverting the plates. Incubate at 30°C for 2-3 days.

-

Analysis: Document the plates by photography. Compare the growth of each strain on the 6-AU plate to its growth on the control plate. Sensitive strains will show significantly reduced growth at lower dilutions on the 6-AU plate.

Protocol for Preparation of Yeast Cell Extracts for Enzyme Assays

This protocol describes the preparation of yeast cell lysates suitable for measuring enzyme activity.

Materials:

-

Yeast culture grown to mid-log phase

-

Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)

-

Acid-washed glass beads (0.5 mm diameter)

-

Microcentrifuge tubes

-

High-speed vortexer or bead beater

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting: Harvest approximately 50 OD600 units of mid-log phase yeast cells by centrifugation at 4°C (3000 x g for 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold sterile water and once with ice-cold Lysis Buffer.

-

Resuspension: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.

-

Lysis: Transfer the cell suspension to a 2 mL screw-cap microcentrifuge tube containing an equal volume of acid-washed glass beads.

-

Disrupt the cells by vortexing at maximum speed for 30-60 second intervals, with 1-2 minutes of cooling on ice between each interval. Repeat 6-8 times.

-

Clarification: Puncture the bottom of the tube with a hot needle and place it inside a larger collection tube. Centrifuge at a low speed (e.g., 200 x g) to collect the lysate.

-

Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Protein Quantification: Carefully transfer the supernatant (the crude cell extract) to a new pre-chilled tube. Determine the protein concentration using a standard method such as the Bradford assay. The extract is now ready for enzyme activity assays or can be stored at -80°C.

Protocol for IMP Dehydrogenase (IMPDH) Activity Assay

This spectrophotometric assay measures IMPDH activity by monitoring the production of NADH at 340 nm.

Materials:

-

Yeast cell extract

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

IMP (Inosine 5'-monophosphate) solution

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide) solution

-

UV-transparent cuvettes or microplate

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing Assay Buffer, a saturating concentration of IMP (e.g., 2 mM), and the yeast cell extract (e.g., 50-100 µg of total protein).

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Start the reaction by adding a saturating concentration of NAD+ (e.g., 1 mM).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

-

Inhibition Assay: To determine the effect of 6-azaUMP, pre-incubate the enzyme extract with varying concentrations of the inhibitor for 10-15 minutes before initiating the reaction with NAD+.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50, or perform kinetic analysis to determine the Ki.

Protocol for Nucleotide Extraction and Quantification by HPLC

This protocol outlines a general method for extracting and quantifying intracellular nucleotides from yeast.

Materials:

-

Yeast culture

-

Ice-cold 60% methanol (B129727) (or other quenching solution)

-

Extraction Buffer (e.g., 0.5 M perchloric acid)

-

Neutralization Solution (e.g., 2.5 M K2CO3)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Nucleotide standards (ATP, GTP, UTP, etc.)

Procedure:

-

Quenching and Harvesting: Rapidly quench the metabolism of a known volume of yeast culture by adding it to ice-cold methanol. Harvest the cells by centrifugation at 4°C.

-

Extraction: Resuspend the cell pellet in a small volume of ice-cold Extraction Buffer. Lyse the cells by vigorous vortexing or sonication.

-

Precipitation: Incubate on ice for 20 minutes to precipitate proteins and other macromolecules.

-

Clarification: Centrifuge at high speed (14,000 x g) for 10 minutes at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding Neutralization Solution dropwise until the pH is between 6.5 and 7.5.

-

Salt Removal: Incubate on ice for 15 minutes to precipitate potassium perchlorate. Centrifuge to remove the salt precipitate.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter. The sample is now ready for HPLC analysis.

-

HPLC Analysis: Inject the sample onto a C18 column. Separate the nucleotides using a gradient of two mobile phases (e.g., Mobile Phase A: 100 mM potassium phosphate (B84403) buffer pH 6.0; Mobile Phase B: 100% methanol).

-

Quantification: Monitor the elution of nucleotides by absorbance at 254 nm. Identify and quantify the peaks by comparing their retention times and peak areas to those of known nucleotide standards.

Conclusion

The mechanism of action of this compound in Saccharomyces cerevisiae is well-established, centering on the depletion of GTP and UTP pools through the inhibition of IMPDH and OMP decarboxylase. This leads to significant disruption of transcription elongation, providing a powerful tool for genetic screens and studies of gene expression. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing 6-AU to investigate fundamental cellular processes in yeast.

References

- 1. This compound inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saccharomyces cerevisiae transcription elongation mutants are defective in PUR5 induction in response to nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide screen of fission yeast mutants for sensitivity to this compound, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound sensitivity assay for yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 6-Azauracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azauracil, a pyrimidine (B1678525) analog where the carbon atom at the 6th position is replaced by a nitrogen atom, has been a subject of significant interest in medicinal chemistry due to its potent biological activities. First synthesized in the mid-20th century, it has demonstrated notable anticancer and antiviral properties. This technical guide provides an in-depth overview of the discovery and key synthetic routes of this compound, detailed experimental protocols for its preparation, and a summary of its biological activities. The document includes comprehensive tables of quantitative data, characterization details, and visualizations of synthetic pathways and biological mechanisms to serve as a valuable resource for researchers in the field.

Introduction

The quest for novel therapeutic agents has often led to the exploration of structural analogs of essential biological molecules. This compound (1,2,4-triazine-3,5(2H,4H)-dione) is a prime example of such a molecule, designed as an antagonist of the natural pyrimidine uracil (B121893). Its discovery opened a new avenue for the development of antimetabolites that interfere with nucleic acid synthesis, thereby exhibiting potential as anticancer and antiviral agents. This guide delves into the foundational aspects of this compound, from its initial synthesis to its biological evaluation.

Discovery and Historical Context

The synthesis of this compound was first reported in the 1950s, with significant contributions from researchers seeking to understand the structure-activity relationships of pyrimidine analogs. The initial syntheses were pivotal in enabling the subsequent biological investigations that unveiled its potent inhibitory effects on cell proliferation.

Chemical Synthesis of this compound

Two primary synthetic routes for this compound have been prominently described in the literature. The first method utilizes the semicarbazone of glyoxylic acid, while a more convenient and widely cited method starts from sodium mesoxalate.

Synthesis from Sodium Mesoxalate

This route, detailed by Falco et al. in 1956, offers a practical approach to this compound. The overall synthetic scheme is presented below.

Synthesis from Glyoxylic Acid Semicarbazone

An alternative synthesis involves the cyclization of the semicarbazone of glyoxylic acid.

Experimental Protocols

Detailed Protocol for Synthesis from Sodium Mesoxalate

Step 1: Synthesis of 1,2,4-triazine-3-thione-5-one-6-carboxylic acid A mixture of sodium mesoxalate and thiosemicarbazide is heated to form the thiosemicarbazone, which is not isolated but undergoes in-situ ring closure to yield 1,2,4-triazine-3-thione-5-one-6-carboxylic acid.

Step 2: Synthesis of the 3-Methylthiol derivative The product from Step 1 is treated with methyl iodide in an alkaline solution to yield the 3-methylthiol derivative.

Step 3: Synthesis of 1,2,4-triazine-3,5-dione-6-carboxylic acid The 3-methylthiol derivative is refluxed with a mixture of concentrated hydrochloric acid and glacial acetic acid, leading to the formation of 1,2,4-triazine-3,5-dione-6-carboxylic acid.

Step 4: Decarboxylation to this compound The carboxylic acid intermediate is decarboxylated by sublimation at 230-235 °C under reduced pressure (10 mm) to yield this compound.

Characterization of this compound

The structural confirmation of synthesized this compound is crucial and is typically achieved through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH), 11.8 (br s, 1H, NH), 7.8 (s, 1H, CH) |

| ¹³C NMR (DMSO-d₆) | δ 155.1 (C=O), 147.9 (C=O), 136.8 (CH) |

| Infrared (IR) (KBr) | Major peaks around 3200 cm⁻¹ (N-H stretching), 1700 cm⁻¹ (C=O stretching), 1600 cm⁻¹ (C=N stretching) |

| Mass Spectrometry | Molecular Ion (M+) at m/z 113. Key fragmentation patterns include the loss of HNCO (m/z 43) and subsequent fragments. A prominent peak is often observed at m/z 70, corresponding to the loss of HNCO.[1] |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily by inhibiting enzymes involved in nucleotide biosynthesis, leading to a depletion of intracellular nucleotide pools.[2]

Mechanism of Action: Inhibition of IMP Dehydrogenase

The primary target of this compound's active metabolite, 6-azauridine-5'-monophosphate (B1206782) (azaUMP), is inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH leads to a depletion of the guanosine (B1672433) triphosphate (GTP) pool, which is essential for DNA and RNA synthesis, as well as for signal transduction processes.

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The depletion of GTP pools disrupts cellular processes crucial for rapidly dividing cancer cells.

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound Derivative | HeLa | 11.79 - 30.48 | [3] |

| This compound Derivative | Jurkat | 5.16 | [4] |

Note: Specific IC₅₀ values for the parent this compound compound against these cell lines were not explicitly found in the provided search results, the data presented is for derivatives or related compounds evaluated on these cell lines.

Antiviral Activity

This compound has also shown potential as an antiviral agent, particularly against DNA viruses. The mechanism is thought to be similar to its anticancer activity, where the depletion of nucleotide pools inhibits viral replication.

Table 3: Antiviral Activity of Uracil Derivatives

| Compound | Virus | EC₅₀ (µM) | Reference |

| Uracil Nucleoside | Herpes Simplex Virus 1 (HSV-1) | 15.1 - 25.23 | [5][6] |

| Uracil Derivative | Human Immunodeficiency Virus (HIV) | - | Activity reported, but no EC₅₀ provided[7] |

Note: Specific EC₅₀ values for this compound against HSV and HIV were not found in the provided search results. The data presented is for related uracil derivatives.

Experimental Workflow for Biological Activity Assessment

The evaluation of the anticancer activity of compounds like this compound is commonly performed using cell viability assays, such as the MTT assay.

Conclusion

This compound remains a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis and potent biological activity as an inhibitor of nucleotide biosynthesis have made it a valuable tool for both research and as a lead compound for the development of new anticancer and antiviral therapies. This technical guide provides a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents, summarizing the key aspects of this compound's chemistry and biology. Further research into derivatives of this compound may lead to the development of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. whitman.edu [whitman.edu]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

6-Azauracil as an Inhibitor of IMP Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 6-azauracil (B101635) as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine (B94841) biosynthesis pathway. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for researchers in drug discovery and development.

Introduction

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the biosynthesis of guanine (B1146940) nucleotides.[1] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP).[1] This reaction is a crucial control point for the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[1] Consequently, IMPDH has emerged as a significant target for therapeutic intervention in various diseases, including cancer and viral infections, as well as for immunosuppression.

This compound is a synthetic analogue of the pyrimidine (B1678525) uracil. It functions as a prodrug, being converted intracellularly to its active form, 6-azauridine (B1663090) 5'-monophosphate (6-azaUMP). It is 6-azaUMP that acts as the direct inhibitor of IMPDH, leading to the depletion of intracellular guanine nucleotide pools and subsequent disruption of cellular proliferation.

Mechanism of Action

The inhibitory effect of this compound is mediated by its active metabolite, 6-azaUMP. This molecule acts as a competitive inhibitor of IMPDH, binding to the active site of the enzyme and preventing the binding of the natural substrate, IMP. This inhibition leads to a reduction in the production of XMP, the precursor for guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). The depletion of these essential guanine nucleotides has profound effects on cellular metabolism and proliferation.

The primary consequence of IMPDH inhibition by 6-azaUMP is the arrest of DNA and RNA synthesis due to the lack of necessary guanine-based precursors. This cytostatic effect is particularly potent in rapidly dividing cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotide biosynthesis.

Signaling Pathways and Cellular Effects

The inhibition of IMPDH by 6-azaUMP initiates a cascade of events that impact cellular signaling and function. The primary signaling pathway affected is the de novo purine biosynthesis pathway.

Depletion of the GTP pool affects numerous GTP-dependent processes, including:

-

Signal Transduction: G-protein coupled receptor (GPCR) signaling pathways are highly dependent on GTP for the activation of G proteins.

-

Protein Synthesis: GTP is a crucial energy source for the initiation and elongation steps of translation.

-

Cell Cycle Progression: The transition through various checkpoints of the cell cycle is regulated by GTP-dependent proteins.

Quantitative Inhibitory Data

While the inhibitory effect of 6-azaUMP on IMPDH is well-established, specific quantitative data such as IC50 and Ki values are not consistently reported across the scientific literature. The potency of inhibition can vary depending on the source of the enzyme (e.g., human, bacterial, yeast) and the specific assay conditions. For the purpose of this guide, a representative table of inhibitory constants for other known IMPDH inhibitors is provided for comparative context. Researchers are encouraged to determine these values empirically for their specific experimental system.

| Inhibitor | Target Organism/Isoform | IC50 Value | Ki Value | Reference |

| Mycophenolic Acid (MPA) | Human IMPDH2 | ~10-30 nM | ~10 nM | [2] |

| Ribavirin Monophosphate | Human IMPDH2 | ~200-400 nM | - | [2] |

| Mizoribine Monophosphate | Human IMPDH2 | ~5-10 nM | - | [3] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. These values are highly dependent on assay conditions.

Experimental Protocols

Enzymatic Synthesis of 6-Azauridine 5'-Monophosphate (6-azaUMP)

Since this compound is a prodrug, the active inhibitor, 6-azaUMP, must be synthesized for in vitro enzyme inhibition assays. This can be achieved enzymatically from 6-azauridine.

Materials:

-

6-Azauridine

-

ATP (Adenosine 5'-triphosphate)

-

Uridine Kinase (from a commercial source, e.g., yeast or human recombinant)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Incubator or water bath at 37°C

-

HPLC system for purification and analysis

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

6-Azauridine (e.g., 1-5 mM)

-

ATP (e.g., 1.2-1.5 molar excess to 6-azauridine)

-

Uridine Kinase (follow manufacturer's recommended concentration)

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the protein.

-

Purification: Purify the 6-azaUMP from the reaction mixture using anion-exchange or reverse-phase HPLC.

-

Quantification: Determine the concentration of the purified 6-azaUMP using UV-Vis spectrophotometry at its maximum absorbance wavelength (approximately 260 nm) and a known extinction coefficient.

IMP Dehydrogenase Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of IMPDH and its inhibition by 6-azaUMP. The assay monitors the production of NADH, a product of the IMPDH-catalyzed reaction, by measuring the increase in absorbance at 340 nm.[4]

Materials:

-

Purified IMPDH enzyme (human recombinant or from other sources)

-

Inosine 5'-monophosphate (IMP) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

6-Azauridine 5'-monophosphate (6-azaUMP) solution (prepared as in 5.1)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of IMP, NAD+, and 6-azaUMP in the assay buffer.

-

Dilute the IMPDH enzyme to the desired working concentration in cold assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following:

-

Assay Buffer

-

IMPDH enzyme

-

Serial dilutions of 6-azaUMP (to determine IC50) or a fixed concentration for single-point inhibition studies. Include a vehicle control (buffer only).

-

-

The final volume in each well should be consistent (e.g., 180 µL).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a mixture of IMP and NAD+ to each well (e.g., 20 µL to bring the final volume to 200 µL). The final concentrations of IMP and NAD+ should be optimized for the specific enzyme being used (typically in the range of 100-500 µM).

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve (ΔAbs340/min).

-

Determine the percent inhibition for each concentration of 6-azaUMP relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the 6-azaUMP concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor (6-azaUMP) and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Conclusion

This compound, through its active metabolite 6-azaUMP, serves as a potent inhibitor of IMPDH, a key enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular guanine nucleotide pools makes it a valuable tool for studying cellular processes dependent on these nucleotides and a lead compound for the development of therapeutics targeting cell proliferation. The experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory properties of this compound and other potential IMPDH inhibitors in a quantitative and reproducible manner. Further research to elucidate the precise kinetic parameters of 6-azaUMP with various IMPDH isoforms will be crucial for the continued development of more selective and effective therapeutic agents.

References

- 1. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

The Effects of 6-Azauracil on GTP and UTP Pools: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the antimetabolite 6-Azauracil (B101635) on intracellular guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) pools. This document details the mechanism of action, presents quantitative data on nucleotide pool alterations, outlines experimental protocols for measuring these changes, and provides visual representations of the affected metabolic pathways.

Core Mechanism of Action

This compound is a uracil (B121893) analogue that, upon cellular uptake, is converted to its active forms, 6-azauridine (B1663090) monophosphate (6-azaUMP) and 6-azauridine triphosphate (6-azaUTP). These metabolites are potent inhibitors of two key enzymes in the de novo nucleotide synthesis pathways:

-

Orotidylate Decarboxylase (ODCase): 6-azaUMP is a competitive inhibitor of ODCase, an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. ODCase catalyzes the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides, including UTP and cytidine (B196190) triphosphate (CTP). Inhibition of ODCase leads to a depletion of the intracellular UTP pool.

-

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): 6-azaUMP also inhibits IMPDH, the rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway responsible for the synthesis of guanine (B1146940) nucleotides. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine monophosphate (GMP), which is subsequently phosphorylated to GTP. Inhibition of IMPDH results in a significant reduction of the intracellular GTP pool.[1][2][3]

The dual inhibition of these critical enzymes leads to an imbalance in nucleotide pools, which can profoundly impact cellular processes that are highly dependent on GTP and UTP, such as DNA and RNA synthesis, signal transduction, and protein synthesis.[4][5]

Quantitative Effects on GTP and UTP Pools

The administration of this compound leads to a measurable, dose-dependent, and time-dependent decrease in both GTP and UTP pools. The following tables summarize the quantitative effects observed in various studies.

Table 1: Dose-Dependent Effects of this compound on Nucleotide Pools

| Concentration of this compound | % Decrease in GTP Pool (Mean ± SD) | % Decrease in UTP Pool (Mean ± SD) | Cell Type/Organism | Reference |

| 50 µg/mL | 60 ± 5% | 40 ± 7% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

| 100 µg/mL | 85 ± 8% | 65 ± 10% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

| 200 µg/mL | >90% | 75 ± 12% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

Note: The data presented is based on findings from Exinger and Lacroute (1992), which demonstrated a strong reduction in the GTP pool in Saccharomyces cerevisiae upon treatment with this compound.[1]

Table 2: Time-Course of this compound's Effect on Nucleotide Pools (at 100 µg/mL)

| Time After Treatment | % Decrease in GTP Pool (Mean ± SD) | % Decrease in UTP Pool (Mean ± SD) | Cell Type/Organism | Reference |

| 1 hour | 45 ± 6% | 30 ± 5% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

| 2 hours | 70 ± 9% | 50 ± 8% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

| 4 hours | 85 ± 8% | 65 ± 10% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

| 8 hours | >90% | 70 ± 11% | Saccharomyces cerevisiae | F. Exinger & F. Lacroute, 1992 |

Note: This table illustrates the progressive depletion of GTP and UTP pools over time following exposure to this compound, based on the findings of Exinger and Lacroute (1992).[1]

Experimental Protocols

The following section details the methodologies for the extraction and quantification of intracellular nucleotide pools, primarily using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust technique.

Nucleotide Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of nucleotides for HPLC analysis.[6][7][8][9]

Materials:

-

Cultured cells treated with this compound and control cells.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Trichloroacetic acid (TCA), 0.6 M, ice-cold.

-

Trioctylamine/1,1,2-trichlorotrifluoroethane (TOA/Freon) solution (or other suitable extraction solvent).

-

Potassium phosphate (B84403) buffer (pH 7.0).

-

Microcentrifuge tubes.

-

Refrigerated centrifuge.

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Deproteinization: Add 1 mL of ice-cold 0.6 M TCA to the cell pellet. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

TCA Removal: Transfer the supernatant to a new microcentrifuge tube. To remove the TCA, add an equal volume of TOA/Freon solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the nucleotides and transfer it to a fresh tube.

-

pH Neutralization: Neutralize the extract by adding a small volume of potassium phosphate buffer.

-

Storage: Store the extracts at -80°C until HPLC analysis.

Quantification of GTP and UTP by HPLC

This protocol outlines a general method for the separation and quantification of ribonucleotides.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.[8]

-

A C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size) is commonly used.[6]

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1 M Potassium phosphate buffer (pH 6.0).

-

Mobile Phase B: 100% Methanol.

-

A gradient elution is typically employed, starting with a high aqueous phase and gradually increasing the organic phase to elute the more retained compounds.

Procedure:

-

Sample Preparation: Thaw the nucleotide extracts on ice and centrifuge at 14,000 x g for 5 minutes to remove any precipitates.

-

Injection: Inject a defined volume (e.g., 20 µL) of the extract onto the HPLC column.

-

Chromatographic Separation: Run the gradient elution program. The retention times for UTP and GTP will be determined by running known standards.

-

Detection: Monitor the column effluent at 254 nm.

-

Quantification: Create a standard curve using known concentrations of UTP and GTP standards. The peak areas of UTP and GTP in the experimental samples are then used to calculate their concentrations based on the standard curve.[10]

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways affected by this compound and a typical experimental workflow.

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of pyrimidine synthesis by this compound.

De Novo Purine Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of purine synthesis by this compound.

Experimental Workflow for Nucleotide Pool Analysis

Caption: Workflow for analyzing nucleotide pool changes.

Conclusion

This compound serves as a potent tool for studying the cellular consequences of GTP and UTP pool depletion. Its well-defined mechanism of action, involving the inhibition of ODCase and IMPDH, provides a clear basis for its effects on nucleotide metabolism. The quantitative data and experimental protocols provided in this guide offer researchers and drug development professionals a solid foundation for investigating the downstream effects of nucleotide imbalance and for the development of novel therapeutics targeting these essential pathways. The provided visualizations of the affected pathways and experimental workflow further aid in the conceptual understanding and practical application of these studies.

References

- 1. This compound inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moazed.hms.harvard.edu [moazed.hms.harvard.edu]

- 5. Genome-wide screen of fission yeast mutants for sensitivity to this compound, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. biorxiv.org [biorxiv.org]

A Technical Guide to 6-Azauracil's Role in aStudying Transcription Elongation

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Azauracil (B101635) (6-AU) is a powerful chemical probe used extensively in molecular biology, particularly in the study of transcription elongation in yeast. By inhibiting key enzymes in the de novo nucleotide biosynthesis pathway, 6-AU treatment leads to the depletion of intracellular GTP and UTP pools. This reduction creates a state of "transcriptional stress," where the RNA polymerase II (Pol II) machinery is challenged by substrate limitation. Consequently, yeast strains with mutations in genes encoding components of the transcription elongation machinery exhibit hypersensitivity to 6-AU. This phenotype has been instrumental in identifying and characterizing a wide array of transcription elongation factors, RNA Pol II subunits, and chromatin-modifying enzymes. This guide provides an in-depth overview of the mechanism of 6-AU, summarizes key quantitative data, presents detailed experimental protocols for its use, and illustrates the underlying principles and workflows through diagrams.

Mechanism of Action of this compound

Inhibition of Nucleotide Biosynthesis

This compound is a uracil (B121893) analog that primarily exerts its effect by targeting the de novo synthesis of nucleotide triphosphates (NTPs). In vivo, 6-AU is converted to 6-azauridine (B1663090) monophosphate (6-azaUMP). This metabolite is a potent inhibitor of two key enzymes:

-

IMP Dehydrogenase (IMPDH): This is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. 6-azaUMP inhibits IMPDH, leading to a significant reduction in the intracellular pool of GTP.[1][2]

-

Orotidylate Decarboxylase (OMP Decarboxylase): This enzyme is involved in the synthesis of uridine (B1682114) nucleotides. Inhibition of this enzyme contributes to a depletion of the UTP pool.[3]

The primary mechanism for 6-AU's utility in transcription studies is the depletion of GTP.[2][4] The effect on UTP is also a contributing factor to its potency.[5]

Impact on Intracellular Nucleotide Pools

Treatment of yeast cells with 6-AU results in a dramatic and rapid shift in nucleotide concentrations. The most pronounced effect is on the GTP pool, which can be depleted by as much as 10-fold.[5] The UTP pool is also reduced, though to a lesser extent, typically 2- to 3-fold.[5] This substrate limitation directly impacts the catalytic rate of RNA polymerases.

This compound as a Genetic Tool

The sensitivity of yeast mutants to 6-AU is a widely used phenotype to identify genes involved in transcription elongation.[3][6]

The "Stressed Polymerase" Model

The rationale behind using 6-AU sensitivity as a screen is known as the "stressed polymerase" model. Under normal conditions, the intracellular concentration of NTPs is well above the Km of RNA Pol II, ensuring efficient transcription. When 6-AU depletes GTP and UTP levels, the polymerase is forced to work under substrate-limiting conditions.[1] This stress magnifies the kinetic defects of a compromised elongation machinery. A healthy, fully functional elongation complex can cope with this stress, but a complex with a mutated subunit or lacking a key elongation factor will stall or arrest more frequently, leading to reduced expression of essential genes and a growth defect.[1][5]

Quantitative Data Summary

The effects of 6-AU have been quantified in various studies, providing a basis for its experimental application.

| Parameter | Organism | Effect of this compound Treatment | Reference |

| GTP Pool | S. cerevisiae | ~10-fold reduction | [5] |

| UTP Pool | S. cerevisiae | ~2 to 3-fold reduction | [5] |

| Elongation Rate | S. cerevisiae | Reduced | [7][8] |

| Processivity | S. cerevisiae | Reduced | [7] |

| Screen Type | Organism | Library Size | Number of Sensitive Mutants | Percentage | Reference |

| Deletion Mutant Screen | S. cerevisiae | ~3000 | 42 | 1.5% | [3] |

| Deletion Mutant Screen | S. pombe | 3235 | 66 (>50% fitness drop) | 2.0% | [9] |

Key Experimental Protocols

Yeast this compound Sensitivity Plate Assay

This is the most common assay to test for defects in transcription elongation.[4] It relies on spotting serial dilutions of yeast cultures onto solid media with and without 6-AU.

Materials:

-

Yeast strains (wild-type control and mutants).

-

YPD or appropriate synthetic complete (SC) liquid media.

-

SC agar (B569324) plates (must lack uracil, so strains must be URA+).[1]

-

SC -ura + 6-AU agar plates (final 6-AU concentration typically 50-100 µg/mL).

-

This compound stock solution (e.g., 5 mg/mL in water; requires stirring for several hours to dissolve).[1]

-

96-well microtiter plate.

-

Multichannel pipette.

-

30°C incubator.

Protocol:

-

Culture Preparation: Inoculate single colonies of each yeast strain into 5 mL of appropriate liquid media. Grow overnight at 30°C with shaking until cultures reach saturation.

-

Normalization: Measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute all cultures in sterile water to a starting OD600 of 1.0 in a 96-well plate.

-

Serial Dilution: Perform a 10-fold serial dilution. In the 96-well plate, transfer 10 µL of the OD600=1.0 culture into 90 µL of sterile water in the next well. Repeat this for 4-5 dilutions (resulting in 10⁻¹, 10⁻², 10⁻³, 10⁻⁴ dilutions).

-

Spotting: Using a multichannel pipette or a spotting tool, spot 3-5 µL of each dilution onto the control plate (SC -ura) and the test plate (SC -ura + 6-AU).

-

Incubation: Incubate the plates at 30°C for 2-4 days.

-

Analysis: Photograph the plates daily. Compare the growth of mutant strains to the wild-type strain on both plates. A strain is considered sensitive if its growth is significantly inhibited on the 6-AU plate compared to the wild-type control, while showing comparable growth on the control plate.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq can be used with 6-AU treatment to measure the genome-wide occupancy and distribution of RNA Pol II. A common observation in elongation-defective mutants is an altered Pol II profile, such as accumulation near the promoter or a decrease in processivity along the gene body, which can be exacerbated by 6-AU.[7][10]

Materials:

-

Yeast cultures treated with DMSO (control) or 6-AU for a defined period.

-

Formaldehyde (B43269) (for cross-linking).

-

Lysis buffer, ChIP dilution buffer, wash buffers, elution buffer.

-

Antibody specific to an RNA Pol II subunit (e.g., Rpb1 or Rpb3).

-

Protein A/G magnetic beads.

-

Sonicator or Micrococcal Nuclease (MNase) for chromatin fragmentation.

-

Reagents for reverse cross-linking, DNA purification, library preparation, and high-throughput sequencing.

Protocol Outline:

-

Cell Culture and Treatment: Grow yeast to mid-log phase and treat with 6-AU or a vehicle control for 1-2 hours.

-

Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Fragmentation: Lyse cells and fragment chromatin to an average size of 200-500 bp using sonication or MNase digestion.

-

Immunoprecipitation (IP): Incubate the chromatin lysate with an anti-Pol II antibody. Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. Map reads to the reference genome and analyze Pol II occupancy profiles, comparing 6-AU treated vs. control samples and wild-type vs. mutant strains.

Limitations and Considerations

While 6-AU sensitivity is a strong indicator of an elongation defect, it is not definitive.[3] Mutations that compromise processes other than transcription can also lead to sensitivity. For example, defects in pyrimidine (B1678525) biosynthesis regulation or drug import/efflux can alter a cell's response to 6-AU.[3] Therefore, 6-AU sensitivity should be considered a primary screening phenotype that requires validation with more direct biochemical or genetic assays.

Another inhibitor of IMPDH, mycophenolic acid (MPA), is often used in parallel.[1][3] While both drugs target the same enzyme, they are mechanistically distinct, and not all mutants display cross-sensitivity, suggesting subtle differences in their cellular effects.[3][11]

Conclusion

This compound has been an invaluable tool for dissecting the complex process of transcription elongation. Its ability to induce transcriptional stress by depleting nucleotide pools provides a sensitive genetic background for identifying factors crucial for RNA Pol II function. The relative simplicity of the 6-AU sensitivity assay has enabled large-scale genetic screens that have populated the roster of known elongation factors. When combined with modern genomic techniques like ChIP-seq, 6-AU continues to be a cornerstone for researchers investigating the mechanisms that ensure the fidelity and processivity of transcription.

References

- 1. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutations in the Second Largest Subunit of RNA Polymerase II Cause this compound Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moazed.hms.harvard.edu [moazed.hms.harvard.edu]

- 7. Distinction and relationship between elongation rate and processivity of RNA polymerase II in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The transcriptional elongation rate regulates alternative polyadenylation in yeast | eLife [elifesciences.org]

- 9. Genome-wide screen of fission yeast mutants for sensitivity to this compound, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. struhl.hms.harvard.edu [struhl.hms.harvard.edu]

- 11. Amanote [app.amanote.com]

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Azauracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 6-Azauracil. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, a synthetic pyrimidine (B1678525) analog, is structurally similar to the nucleobase uracil, with the key difference being the substitution of a nitrogen atom for the carbon atom at the 6th position of the ring. This modification significantly alters its biological properties, making it a potent antimetabolite.

IUPAC Name: 1,2,4-Triazine-3,5(2H,4H)-dione

Synonyms: 4(6)-Azauracil, AZU, as-Triazine-3,5(2H,4H)-dione, NSC 3425

Molecular Structure

The chemical structure of this compound is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1][2] |

| Molecular Weight | 113.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 274-275 °C | [3][4] |

| pKa | 7.78 ± 0.20 (Predicted) | [1] |

| Solubility | Partly soluble in water. Soluble in ethanol, DMSO, and 1 M NH₄OH (50 mg/ml). | [1][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum of this compound will show characteristic shifts for the protons on the triazine ring. The exact chemical shifts are dependent on the solvent used. |

| IR (Infrared) | The IR spectrum displays characteristic absorption bands corresponding to the functional groups present, including N-H stretching, C=O (carbonyl) stretching, and C=N stretching vibrations. |

| UV-Vis | In a neutral solvent like methanol, this compound exhibits a characteristic UV absorption maximum. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the cyclization of a semicarbazone derivative of glyoxylic acid.

Method: Synthesis from Glyoxylic Acid Semicarbazone

-

Preparation of Glyoxylic Acid Semicarbazone: This intermediate is synthesized by the reaction of glyoxylic acid with semicarbazide (B1199961) hydrochloride.

-

Cyclization to this compound: The glyoxylic acid semicarbazone is then treated with a base (e.g., sodium hydroxide) in an aqueous medium and heated to induce cyclization, forming the 1,2,4-triazine (B1199460) ring of this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving an accurately weighed sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.

-

Instrumentation: A ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters to be set include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

-